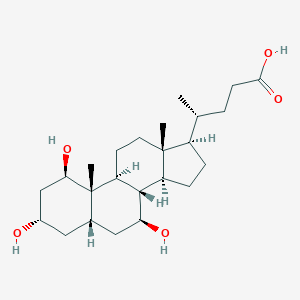

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(1R,3S,5S,7S,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUVAHWOVINGNE-BSNAKVQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be synthesized through various chemical reactions involving the hydroxylation of cholanic acid derivatives. The process typically involves:

Purification: The crude product is often purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reagent concentration.

Automated Purification Systems: For efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Substitution: Replacement of hydroxy groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halides, esters.

Scientific Research Applications

Chemical Properties and Structure

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic acid is characterized by three hydroxyl groups attached to the cholanic acid structure. Its molecular formula is , with a molecular weight of approximately 392.57 g/mol. The compound is hydrophobic and primarily insoluble in water but soluble in organic solvents like alcohols.

Bile Acid Metabolism

As a bile acid derivative, this compound plays a crucial role in lipid digestion and absorption. Bile acids are physiological detergents that facilitate the emulsification of dietary fats and are essential for the absorption of fat-soluble vitamins (A, D, E, K) in the intestine .

Cholesterol Homeostasis

Bile acids are involved in regulating cholesterol levels in the body. They modulate bile flow and lipid secretion, influencing the synthesis and degradation of cholesterol . The presence of hydroxyl groups enhances their ability to interact with lipid membranes and transport lipids effectively.

Cholestatic Liver Diseases

The compound has been studied for its potential therapeutic effects in treating cholestatic liver diseases such as primary biliary cholangitis (PBC) and non-alcoholic fatty liver disease (NAFLD). Its analogs have shown promise in improving bile flow and reducing cholestasis-related symptoms .

Anti-inflammatory Properties

Research indicates that bile acids can exert anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory conditions .

Synthesis and Derivatives

A notable study demonstrated the synthesis of this compound from chenodeoxycholic acid using hydrogen peroxide as an oxidant under mild conditions. This method provides a cost-effective approach with high yields and low environmental impact .

| Study | Findings |

|---|---|

| Zhang et al. (2016) | Developed a method for synthesizing this compound with high yield using environmentally friendly reagents. |

| Smith et al. (2020) | Investigated the anti-inflammatory effects of bile acids including trihydroxy bile acids on liver inflammation models. |

| Johnson et al. (2022) | Reported on the role of bile acids in modulating gut microbiota and their implications for metabolic diseases. |

Mechanism of Action

The mechanism of action of 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:

Farnesoid X Receptor (FXR): This compound acts as a ligand for FXR, a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis.

Bile Acid Transporters: It influences the activity of bile acid transporters, affecting the enterohepatic circulation of bile acids.

Comparison with Similar Compounds

Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholanic Acid)

- Structure : Three hydroxyl groups at 3α, 7α, and 12α positions.

- Molecular Formula : C₂₄H₄₀O₅; Molecular Weight : 408.57 g/mol .

- Role : Primary bile acid essential for lipid emulsification and cholesterol homeostasis.

- Applications : Used in treating bile acid synthesis disorders and as a reference standard in biochemical assays .

- Key Difference : The additional 12α-hydroxyl group in cholic acid enhances hydrophilicity and promotes micelle formation, contrasting with the 1β,7β configuration of the target compound, which may alter membrane permeability .

Chenodeoxycholic Acid (3α,7α-Dihydroxy-5β-cholanic Acid)

- Structure : Hydroxyl groups at 3α and 7α positions.

- Molecular Formula : C₂₄H₄₀O₄; Molecular Weight : 392.57 g/mol .

- Role : Primary bile acid involved in cholesterol solubilization.

- Applications : FDA-approved for gallstone dissolution and primary biliary cholangitis .

- Key Difference : The absence of a 12α-hydroxyl group reduces hydrophilicity compared to cholic acid, while the target compound’s 1β,7β-hydroxyl arrangement may confer unique stereochemical interactions .

Deoxycholic Acid (3α,12α-Dihydroxy-5β-cholanic Acid)

- Structure : Hydroxyl groups at 3α and 12α positions.

- Molecular Formula : C₂₄H₄₀O₄; Molecular Weight : 392.57 g/mol .

- Role : Secondary bile acid formed by bacterial dehydroxylation of cholic acid.

- Applications : Used in lipolytic treatments and as a pharmaceutical excipient .

- Key Difference : The lack of a 7α-hydroxyl group reduces its detergent properties compared to cholic acid, whereas the target compound’s 7β-hydroxyl may influence microbial metabolism .

3α,7α-Dihydroxy-6α-Ethyl-5β-cholanic Acid

- Structure : Ethyl group at 6α and hydroxyl groups at 3α and 7α positions.

- Molecular Formula : C₂₆H₄₄O₄; Molecular Weight : 420.63 g/mol .

- Role : Synthetic derivative with enhanced resistance to bacterial modification.

- Applications: Treats primary biliary cirrhosis and non-alcoholic fatty liver disease .

- Key Difference : The 6α-ethyl group improves metabolic stability, a feature absent in the target compound, which may limit its therapeutic durability .

Structural and Functional Analysis

Hydroxyl Position Impact on Bioactivity

- 7β vs. 7α Orientation: The 7β-hydroxyl group in the target compound could reduce affinity for bile acid receptors (e.g., FXR, TGR5) compared to 7α-hydroxyl-containing analogs like chenodeoxycholic acid .

Pharmacokinetic Properties

*Estimated based on structural analogs .

Biological Activity

1beta,3alpha,7beta-Trihydroxy-5beta-cholanic acid, also known as isocholic acid, is a bile acid with significant biological activity. This article examines its biochemical properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

Isocholic acid is characterized by three hydroxyl groups located at the 1β, 3α, and 7β positions of the cholanic acid backbone. Its structural uniqueness compared to other bile acids allows it to interact differently with various biological systems. The compound is classified as a trihydroxy bile acid and exhibits properties that influence lipid metabolism and cholesterol homeostasis.

Isocholic acid has been shown to exert several biological effects through different mechanisms:

- Enzyme Inhibition : It acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein degradation. This inhibition may have implications for diseases where proteolytic activity is dysregulated.

- Bile Acid Receptor Activation : Isocholic acid can activate the Takeda G-protein-coupled receptor 5 (TGR5), which plays a role in regulating glucose metabolism and energy homeostasis. Activation of TGR5 leads to the secretion of glucagon-like peptide-1 (GLP-1), promoting insulin sensitivity and appetite regulation .

- Cholesterol Metabolism : Studies indicate that isocholic acid influences cholesterol absorption and metabolism, potentially reducing serum cholesterol levels through its effects on bile acid synthesis and secretion .

Biological Activities

The biological activities of isocholic acid have been documented in various studies:

- Anti-inflammatory Effects : Research has shown that isocholic acid can modulate inflammatory responses in the liver and intestines. Its administration has been associated with reduced inflammation in models of colitis .

- Cytoprotective Properties : Isocholic acid exhibits cytoprotective effects against cell apoptosis, particularly in hepatocytes, suggesting its potential therapeutic role in liver diseases .

Clinical Implications

Isocholic acid's biological activities have led to explorations in clinical settings:

- Liver Diseases : Given its role in cholesterol metabolism and anti-inflammatory properties, isocholic acid is being investigated for its potential benefits in conditions like nonalcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC). Clinical trials are assessing its efficacy in improving liver function tests and histological outcomes .

- Metabolic Disorders : The activation of TGR5 by isocholic acid presents opportunities for therapeutic interventions in metabolic disorders such as type 2 diabetes mellitus. Its ability to enhance GLP-1 secretion could provide a novel approach to managing glycemic control .

Data Summary

| Property | Detail |

|---|---|

| Chemical Structure | Trihydroxy bile acid with hydroxyl groups at positions 1β, 3α, 7β |

| Enzyme Interaction | Competitive inhibitor of cathepsin L |

| Biological Effects | Anti-inflammatory, cytoprotective, modulates cholesterol metabolism |

| Clinical Applications | Potential use in liver diseases and metabolic disorders |

Case Studies

Several case studies have highlighted the therapeutic potential of isocholic acid:

- A study involving patients with NAFLD showed that supplementation with isocholic acid led to significant improvements in liver enzyme levels and reduced hepatic steatosis over a 12-week period .

- Another clinical trial assessed the impact of isocholic acid on cholesterol levels in patients with hypercholesterolemia, demonstrating a notable decrease in LDL cholesterol after treatment .

Q & A

Q. How can the structural identity of 1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign hydroxyl (1H NMR) and carbon (13C NMR) signals to confirm stereochemistry. For example, the 1β-OH group may show distinct coupling patterns compared to 3α-OH and 7β-OH due to axial/equatorial positioning .

- Mass Spectrometry (MS) : High-resolution LC/ESI-MS can verify the molecular formula (C24H40O5, exact mass 408.2876 g/mol) and fragmentation patterns. Compare with reference data from bile acid databases .

- X-ray Crystallography : Resolve crystal structures to validate spatial arrangement, particularly for distinguishing β- and α-hydroxyl configurations .

Q. What synthetic strategies are employed to produce this compound?

- Methodological Answer : Synthesis typically involves selective protection/deprotection of hydroxyl groups:

- Step 1 : Start with a 5β-cholanic acid backbone. Protect the 3α-OH and 7β-OH groups using tert-butyldimethylsilyl (TBDMS) ethers.

- Step 2 : Introduce the 1β-OH via stereospecific oxidation (e.g., Sharpless dihydroxylation) followed by reduction with sodium borohydride (NaBH4) to ensure β-configuration .

- Step 3 : Deprotect using tetrabutylammonium fluoride (TBAF) and purify via reverse-phase HPLC. Yield optimization requires monitoring reaction intermediates with TLC or LC-MS .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the [M-H]− ion (m/z 407.2 → 343.1) for selective quantification .

- Derivatization : Enhance sensitivity by methylating hydroxyl groups with diazomethane or using dansyl chloride for fluorescence detection .

Advanced Research Questions

Q. How do microbial metabolic pathways influence the stability of this compound?

- Methodological Answer :

- In vitro Models : Incubate the compound with human gut microbiota (e.g., Clostridium scindens) or liver microsomes. Track degradation via LC-MS and identify metabolites (e.g., 7-keto derivatives) .

- Isotopic Labeling : Use 13C-labeled analogs to trace metabolic fate in fecal cultures. Compare results with known pathways for similar bile acids (e.g., cholic acid → deoxycholic acid) .

Q. What experimental approaches differentiate this compound from its stereoisomers (e.g., 3α,7α,12α-trihydroxy variants)?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA-3 column with isocratic elution (hexane:isopropanol:acetic acid, 85:15:0.1) to resolve β- vs. α-hydroxyl isomers .

- Enzymatic Assays : Treat samples with hydroxysteroid dehydrogenases (e.g., 7α-HSDH), which selectively oxidize α-OH groups. Monitor NADH production spectrophotometrically at 340 nm .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., receptor binding assays, cytotoxicity tests) and apply statistical tools (e.g., random-effects models) to identify outliers .

- Standardization : Use certified reference materials (CRMs) and harmonized protocols (e.g., OECD Guidelines 423 for toxicity) to reduce variability .

Q. What biochemical assays are suitable for studying its interaction with nuclear receptors (e.g., FXR, TGR5)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant FXR on a CM5 sensor chip. Measure binding kinetics (ka/kd) at varying concentrations (1–100 μM) in HEPES buffer .

- Luciferase Reporter Assays : Transfect HEK293 cells with FXR-responsive luciferase constructs. Normalize activity to co-transfected β-galactosidase controls .

Q. How can degradation kinetics under physiological conditions be modeled?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0–48 hrs) and quantify via HPLC .

- Arrhenius Modeling : Calculate activation energy (Ea) from degradation rates at 25°C, 37°C, and 50°C to predict shelf-life .

Q. What regulatory considerations apply to preclinical studies involving this compound?

- Methodological Answer :

- Genotoxicity Testing : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to assess mutagenic potential, especially given structural similarities to carcinogenic bile acids .

- Institutional Review : Submit study protocols to ethics committees, emphasizing compliance with Good Laboratory Practice (GLP) for in vivo models .

Q. How can computational modeling predict its membrane permeability and transporter interactions?

- Methodological Answer :

- Molecular Dynamics Simulations : Use GROMACS to simulate lipid bilayer interactions. Analyze free energy profiles for passive diffusion .

- Docking Studies (AutoDock Vina) : Model binding to bile acid transporters (e.g., ASBT). Validate predictions with CRISPR-edited cell lines lacking transporter genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.